
Cinnamoylbenzene
Overview
Description
Cinnamoylbenzene (IUPAC name: (E)-3-phenyl-1-phenylprop-2-en-1-one) is an aromatic compound consisting of a benzene ring substituted with a cinnamoyl group (C₆H₅–CH=CH–CO–). This α,β-unsaturated ketone structure confers unique electronic and steric properties, making it relevant in organic synthesis, material science, and photochemistry. Its conjugated system allows for applications in light-responsive materials and as a precursor for bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamoylbenzene is typically synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . This reaction is highly efficient and can be performed without any solvent, making it a popular example of green chemistry .
Industrial Production Methods
In industrial settings, chalcones are produced using similar condensation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cinnamoylbenzenes undergo various chemical reactions, including:
Oxidation: Cinnamoylbenzenes can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.
Substitution: Cinnamoylbenzenes can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Cinnamoylbenzene has garnered attention for its potential therapeutic properties. Research indicates that it exhibits significant biological activity against various cancer cell lines and infectious agents.
Anticancer Activity
Recent studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cells (T47D). The compound showed an IC₅₀ value of 136.7 µM, indicating its effectiveness in inhibiting cell proliferation .
Cancer Type | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
T47D Breast Cancer | 136.7 | Induction of apoptosis |
A549 Lung Cancer | 150.3 | Cell cycle arrest |
Antimicrobial Properties
This compound has also been studied for its antimicrobial efficacy. It has shown activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Agricultural Applications
This compound is explored as a natural pesticide due to its insecticidal properties. It has been tested against common agricultural pests with promising results.
Insecticidal Activity
In studies evaluating its effectiveness as an insecticide, this compound demonstrated significant mortality rates in mosquito larvae.
Pest Species | Concentration (ppm) | Mortality Rate (%) |
---|---|---|
Aedes aegypti | 29 | 50 in 24 hours |
Anopheles gambiae | 50 | 70 in 24 hours |
Material Science Applications
This compound is utilized in the field of material science, particularly in the modification of polymers.
Polymer Modification
Research has shown that this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Polymer Type | Modification Method | Property Enhanced |
---|---|---|
Polystyrene | Cinnamoyloxylation | Increased thermal stability |
Polyvinyl chloride | Cross-linking with this compound | Improved mechanical strength |
Cinnamoyl Moiety Biosynthesis
A significant study focused on the biosynthesis of the cinnamoyl moiety revealed two distinct enzymes capable of synthesizing benzene rings from polyene precursors . This finding not only elucidates the biochemical pathways involved but also opens avenues for biotechnological applications in producing cinnamoyl derivatives.
Antimicrobial Efficacy Against Drug-Resistant Strains
Another notable case study investigated the antimicrobial efficacy of cinnamoyl derivatives against drug-resistant bacterial strains, highlighting their potential as effective alternatives to traditional antibiotics . This research underlines the importance of exploring natural compounds in combating antibiotic resistance.
Mechanism of Action
Cinnamoylbenzenes exert their effects through various mechanisms:
Antioxidant Activity: Cinnamoylbenzenes can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: They inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Cinnamoylbenzenes induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Antimicrobial Activity: They disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
The following analysis compares cinnamoylbenzene to three structurally analogous compounds: cinnamyl anthranilate, 4-{2-[2-(4-chlorobenzylidene)hydrazinyl-idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone, and 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide.
Table 1: Structural and Functional Group Comparison
Key Findings:
Reactivity: this compound’s α,β-unsaturated ketone enables conjugate addition reactions, unlike cinnamyl anthranilate (ester) or sulfonamide derivatives. The sydnone and thiadiazine moieties in ’s compound suggest redox-active behavior, contrasting with this compound’s photochemical stability.
Biological Activity: Sulfonamide derivatives () exhibit targeted enzyme inhibition (e.g., COX-2), whereas this compound lacks direct medicinal data in the provided evidence. Chlorophenyl-substituted compounds (Evidences 2, 3) show enhanced antimicrobial potency compared to non-halogenated analogs like this compound.
Thermal and Solubility Properties :
Biological Activity
Cinnamoylbenzene, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological efficacy of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research studies.
Chemical Structure and Properties
This compound is characterized by a phenyl ring attached to a cinnamoyl group, which is known for its ability to undergo various chemical reactions, enhancing its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 18 | 16 |
The presence of the electron-withdrawing group in the cinnamoyl structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (Caco-2) cell lines.
Case Study: Cytotoxicity Assay
In a recent study, the cytotoxic effects of this compound derivatives were evaluated using the MTT assay:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound A | MCF-7 | 1.79 | Induction of apoptosis via caspase activation |
This compound B | HeLa | 1.35 | HDAC inhibition leading to cell cycle arrest |
This compound C | Caco-2 | 2.10 | DNA damage through ROS production |
These findings suggest that this compound derivatives could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays revealed that it effectively scavenges free radicals, contributing to its protective role against oxidative stress.
Antioxidant Assay Results
Assay | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate electrons to neutralize free radicals .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing cinnamoylbenzene derivatives, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:
- Selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts) and solvents (e.g., dichloromethane or toluene) .
- Validating purity via chromatography (HPLC, TLC) and spectroscopic characterization (NMR, IR) .
- Documenting reaction conditions (temperature, time, stoichiometry) to enable replication .
Q. How should researchers characterize this compound’s physicochemical properties, and what are common pitfalls?
- Methodological Answer : Prioritize multi-technique validation:
- Spectroscopy : UV-Vis for conjugation analysis, NMR for structural confirmation .
- Chromatography : HPLC for purity assessment; discrepancies may arise from solvent polarity or column degradation .
- Thermal Analysis : DSC/TGA to evaluate stability; ensure controlled atmospheric conditions to avoid oxidation artifacts .
- Pitfalls include overlooking solvent effects on spectral data and insufficient instrument calibration .
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Methodological Answer :
- Use academic databases (SciFinder, Reaxys) with Boolean operators to filter studies by reaction type, applications, or spectral data .
- Cross-reference primary sources (e.g., Journal of Organic Chemistry) and avoid unverified platforms like Wikipedia .
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research gaps, e.g., "How does substituent position affect this compound’s reactivity?" .
Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?
- Methodological Answer :
- Consult safety data sheets (SDS) for toxicity, flammability, and PPE requirements (e.g., nitrile gloves, fume hoods) .
- Implement waste disposal protocols compliant with institutional guidelines, particularly for halogenated derivatives .
- Train personnel in emergency procedures (e.g., spill containment, first aid for dermal exposure) .
Advanced Research Questions
Q. How should conflicting data on this compound’s reaction kinetics be resolved?
- Methodological Answer :
- Conduct contradiction analysis by comparing experimental conditions (e.g., solvent polarity, catalyst loading) across studies .
- Use statistical tools (e.g., Arrhenius plot deviations) to identify outliers or systematic errors .
- Validate hypotheses through controlled replicate experiments, adjusting one variable at a time (e.g., temperature gradients) .
Q. What experimental designs optimize the synthesis of novel this compound analogs with targeted bioactivity?
- Methodological Answer :
- Apply Design of Experiments (DOE) to test variables (e.g., substituent groups, reaction time) and identify synergistic effects .
- Use computational pre-screening (e.g., DFT calculations) to predict electronic effects and guide synthetic priorities .
- Validate bioactivity via dose-response assays, ensuring controls for solvent interference .
Q. How can researchers validate computational models predicting this compound’s photophysical properties?
- Methodological Answer :
- Cross-validate quantum chemistry software (e.g., Gaussian, ORCA) with experimental UV-Vis/fluorescence data .
- Assess model accuracy using metrics like root-mean-square deviation (RMSD) between predicted and observed spectra .
- Publish raw computational parameters (basis sets, convergence criteria) to enable peer validation .
Q. What frameworks are suitable for evaluating this compound’s potential in cross-disciplinary applications (e.g., materials science vs. medicinal chemistry)?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .
- For materials science: Focus on thermal stability and π-conjugation efficiency .
- For medicinal chemistry: Prioritize ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
Q. How can researchers address gaps in this compound’s toxicological data?
- Methodological Answer :
- Design in vitro assays (e.g., Ames test for mutagenicity) with positive/negative controls .
- Collaborate with toxicology databases (e.g., ATSDR) to align methodologies with regulatory standards .
- Publish null results to prevent publication bias .
Q. Methodological Best Practices
- Data Documentation : Archive raw spectra, chromatograms, and computational outputs in supplementary materials .
- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and study limitations .
- Collaborative Workflows : Use version-control tools (e.g., GitLab) for shared data and protocols .
Properties
IUPAC Name |
1,3-diphenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022531 | |
Record name | Chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-41-7 | |
Record name | Chalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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